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Compound of Interest

Compound Name: Imidaprilat-d3

Cat. No.: B15559924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed

characterization of Imidaprilat-d3, a deuterated analog of the active metabolite of the

angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended for

researchers and professionals in the fields of medicinal chemistry, drug metabolism, and

pharmaceutical analysis.

Introduction
Imidaprilat is the biologically active diacid metabolite of the prodrug Imidapril, a potent inhibitor

of the angiotensin-converting enzyme (ACE). It plays a crucial role in the management of

hypertension and congestive heart failure by blocking the conversion of angiotensin I to the

vasoconstrictor angiotensin II. Isotopic labeling of drug molecules, such as with deuterium (d),

is a valuable tool in drug discovery and development. Deuterated compounds, like Imidaprilat-
d3, can serve as internal standards in pharmacokinetic studies, aiding in the accurate

quantification of the parent drug and its metabolites. Furthermore, the introduction of deuterium

at specific metabolic sites can sometimes alter the drug's metabolic profile, potentially leading

to improved pharmacokinetic properties. This guide outlines a proposed synthetic route and the

analytical characterization of Imidaprilat-d3.
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A specific, detailed synthesis protocol for Imidaprilat-d3 is not readily available in the public

domain. Therefore, a plausible synthetic route has been devised based on established

methods for the synthesis of Imidapril and its intermediates, along with standard techniques for

isotopic labeling. The proposed synthesis involves two key stages: the preparation of the

deuterated intermediate, (S)-1-methyl-d3-2-oxoimidazolidine-4-carboxylic acid, and its

subsequent coupling with the appropriate amino acid derivative, followed by deprotection.

Synthesis of (S)-1-methyl-d3-2-oxoimidazolidine-4-
carboxylic acid
The synthesis of the key deuterated intermediate can be adapted from the known synthesis of

its non-deuterated analog.[1][2] The critical step is the introduction of the trideuteromethyl

group.

Experimental Protocol:

Preparation of (S)-2-amino-3-(methyl-d3-amino)propionic acid hydrochloride:

Start with a suitable protected L-serine derivative.

Introduce a trideuteromethyl group using a deuterated methylating agent, such as

iodomethane-d3 (CD3I). Iodomethane-d3 can be synthesized from deuterated methanol

(CD3OD).[3][4][5]

Deprotect the resulting intermediate to yield (S)-2-amino-3-(methyl-d3-amino)propionic

acid, which is then converted to its hydrochloride salt.

Cyclization to (S)-1-methyl-d3-2-oxoimidazolidine-4-carboxylic acid:

A stirred solution of (S)-2-amino-3-(methyl-d3-amino)propionic acid hydrochloride in water

is cooled in an ice bath.

Sodium bicarbonate is added, followed by a solution of phosgene in toluene.[1]

The reaction mixture is allowed to warm to room temperature and stirred overnight.
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The aqueous phase is then passed through an ion-exchange column (e.g., Dowex

50WX2-100, H+ form) and eluted with water.

The combined filtrate and washings are lyophilized and recrystallized from a suitable

solvent like acetonitrile to yield the desired product.[1]

Coupling and Deprotection to Yield Imidaprilat-d3
The final steps involve the coupling of the deuterated imidazolidinone intermediate with a

protected L-alanine derivative, followed by deprotection steps. This strategy is based on known

procedures for the synthesis of Imidapril.[6]

Experimental Protocol:

Activation of (S)-1-methyl-d3-2-oxoimidazolidine-4-carboxylic acid:

The carboxylic acid group of the deuterated intermediate is activated, for example, by

conversion to its acid chloride or by using a peptide coupling agent (e.g., DCC, HOBt).

Coupling Reaction:

The activated deuterated intermediate is reacted with a protected L-alanine derivative,

such as N-trityl-L-alanine methyl ester, in an appropriate solvent in the presence of a base.

Synthesis of the Phenylpropyl Alanine Moiety:

Separately, (S)-2-(N-((S)-1-carboxy-3-phenylpropyl)amino)propanoic acid is synthesized.

Final Coupling and Deprotection:

The two fragments are coupled using standard peptide coupling methods.

Finally, all protecting groups are removed under appropriate conditions (e.g., acid or base

hydrolysis, hydrogenolysis) to yield Imidaprilat-d3.

The overall proposed synthesis workflow is depicted in the following diagram:
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Proposed Synthesis of Imidaprilat-d3
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A proposed synthetic workflow for Imidaprilat-d3.

Characterization of Imidaprilat-d3
Comprehensive characterization is essential to confirm the identity, purity, and structure of the

synthesized Imidaprilat-d3. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring

the progress of the synthesis.

Experimental Protocol:

System: A standard HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is

commonly used for the analysis of Imidapril and its metabolites.[7]

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous

buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile,

methanol). A typical mobile phase composition could be acetonitrile:methanol:phosphate

buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[7]

Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength of approximately 215 nm.

Data Presentation:

Parameter Expected Value

Retention Time

Dependent on the specific HPLC conditions, but

should be consistent for the synthesized

compound.

Purity (by area %) ≥ 98%

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Imidaprilat-d3 and to provide

information about its structure through fragmentation patterns.

Experimental Protocol:

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of

molecule.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is

recommended for accurate mass determination.

Mode: Both positive and negative ion modes can be used. For tandem mass spectrometry

(MS/MS), precursor ion selection of the [M+H]+ or [M-H]- ion followed by collision-induced

dissociation (CID) will provide fragmentation data.

Data Presentation:
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Parameter
Expected Value for
Imidaprilat-d3

Reference Value for
Imidaprilat[8]

Molecular Formula C₁₈H₂₀D₃N₃O₆ C₁₈H₂₃N₃O₆

Monoisotopic Mass 380.1779 377.1587

[M+H]⁺ (m/z) 381.1852 378.1660

[M-H]⁻ (m/z) 379.1706 376.1514

Major MS/MS Fragment Ions

([M+H]⁺)

Expected fragments

corresponding to the loss of

small neutral molecules and

characteristic substructures. A

key fragment would be

expected at m/z 209

(corresponding to the non-

deuterated fragment at m/z

206).

206

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Imidaprilat-d3,

confirming the position and extent of deuterium incorporation.

Experimental Protocol:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Solvents: Deuterated solvents such as deuterium oxide (D₂O), methanol-d4 (CD₃OD), or

dimethyl sulfoxide-d6 (DMSO-d6) can be used.

Experiments:

¹H NMR: To observe the proton signals. The signal corresponding to the N-methyl group in

the non-deuterated compound should be absent or significantly reduced in intensity.
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¹³C NMR: To observe the carbon signals. The carbon of the N-CD₃ group will show a

characteristic multiplet due to C-D coupling.

²H NMR: To directly observe the deuterium signal, confirming the presence and chemical

environment of the deuterium atoms.

Data Presentation (Predicted Chemical Shifts based on Imidaprilat):

¹H NMR (in D₂O) The absence of a signal around 2.7-2.9 ppm, which corresponds to the N-

CH₃ group in Imidaprilat, would be indicative of successful deuteration.

Protons Expected Chemical Shift (δ, ppm)

Aromatic (C₆H₅) 7.2 - 7.4

CH (Aliphatic chain) 1.8 - 4.5

CH₃ (Alanine) ~1.4 (d)

¹³C NMR (in D₂O) The signal for the N-CD₃ carbon is expected to appear as a multiplet with a

different chemical shift compared to the N-CH₃ carbon in the non-deuterated compound.

Carbon Expected Chemical Shift (δ, ppm)

C=O (Carboxyl, Amide, Urea) 160 - 180

Aromatic (C₆H₅) 125 - 140

Aliphatic 20 - 60

CH₃ (Alanine) ~18

N-CD₃ ~30 (multiplet)

Mechanism of Action: Inhibition of Angiotensin-
Converting Enzyme
Imidaprilat, the active form of Imidapril, exerts its therapeutic effect by inhibiting the

angiotensin-converting enzyme (ACE). The following diagram illustrates the role of ACE in the
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renin-angiotensin system and the inhibitory action of Imidaprilat.

Renin-Angiotensin System and Imidaprilat Action

Angiotensinogen

Angiotensin I

 

Angiotensin II

 

Vasoconstriction Aldosterone Secretion

Renin

ACE

Imidaprilat-d3

Inhibition

Click to download full resolution via product page

Imidaprilat-d3 inhibits ACE, blocking the formation of Angiotensin II.

Conclusion
This technical guide provides a comprehensive framework for the synthesis and

characterization of Imidaprilat-d3. The proposed synthetic route leverages established

chemical transformations and isotopic labeling techniques. The detailed analytical protocols for

HPLC, mass spectrometry, and NMR spectroscopy will enable researchers to confirm the

successful synthesis and ascertain the purity and structural integrity of the deuterated

compound. The availability of well-characterized Imidaprilat-d3 will be invaluable for future

preclinical and clinical studies investigating the pharmacokinetics and metabolism of Imidapril.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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